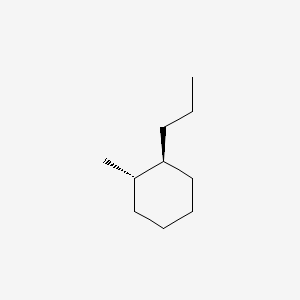
(1S,2S)-1-methyl-2-propylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-1-Methyl-2-propylcyclohexane is a chiral cycloalkane with the molecular formula C10H20. This compound is characterized by its two stereogenic centers, making it an important subject in stereochemistry. The compound’s unique structure and properties make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-1-methyl-2-propylcyclohexane typically involves the hydrogenation of corresponding alkenes or the cyclization of linear precursors. One common method is the catalytic hydrogenation of 1-methyl-2-propylcyclohexene using a palladium or platinum catalyst under high pressure and temperature conditions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: (1S,2S)-1-Methyl-2-propylcyclohexane undergoes various chemical reactions, including:
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring, using reagents like bromine or chlorine under UV light.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium or platinum catalysts
Substitution: Bromine (Br2), chlorine (Cl2), UV light
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Saturated cycloalkanes
Substitution: Halogenated cycloalkanes
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of (1S,2S)-1-methyl-2-propylcyclohexane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. For example, its derivatives may act as agonists or antagonists of certain receptors, modulating physiological responses .
Comparaison Avec Des Composés Similaires
(1R,2R)-1-Methyl-2-propylcyclohexane: This enantiomer has similar physical properties but different biological activities due to its distinct stereochemistry.
Cyclohexane: A simpler analog without the methyl and propyl substituents, used as a solvent and in the production of nylon.
Methylcyclohexane: Similar structure but lacks the propyl group, used as a solvent and in organic synthesis.
Uniqueness: (1S,2S)-1-Methyl-2-propylcyclohexane’s unique stereochemistry makes it valuable in chiral synthesis and as a model compound in stereochemical studies. Its specific interactions with biological targets also distinguish it from other cyclohexane derivatives .
Propriétés
Formule moléculaire |
C10H20 |
|---|---|
Poids moléculaire |
140.27 g/mol |
Nom IUPAC |
(1S,2S)-1-methyl-2-propylcyclohexane |
InChI |
InChI=1S/C10H20/c1-3-6-10-8-5-4-7-9(10)2/h9-10H,3-8H2,1-2H3/t9-,10-/m0/s1 |
Clé InChI |
BVYJEKBXVYKYRA-UWVGGRQHSA-N |
SMILES isomérique |
CCC[C@H]1CCCC[C@@H]1C |
SMILES canonique |
CCCC1CCCCC1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


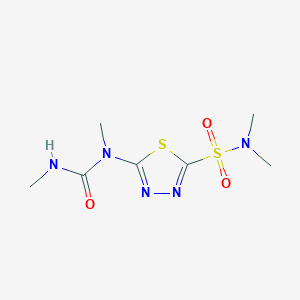
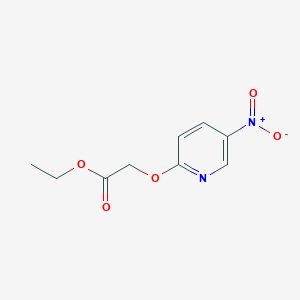
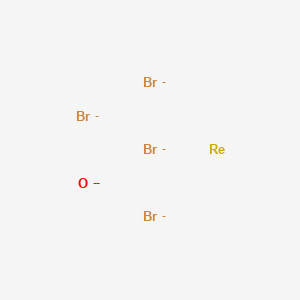
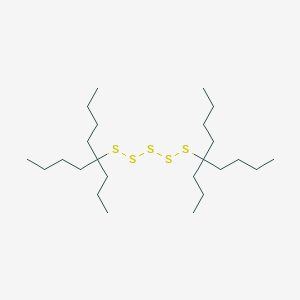



![6-O-[2-(Acetylamino)-2-deoxy-ss-D-glucopyranosyl]galactose; N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(((2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl)oxy)tetrahydro-2H-pyran-3-yl)acetamide](/img/structure/B13833336.png)


![sodium;2,5-dichloro-4-[4-[[4-[ethyl(phenyl)sulfamoyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate](/img/structure/B13833351.png)
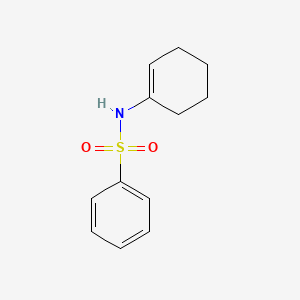
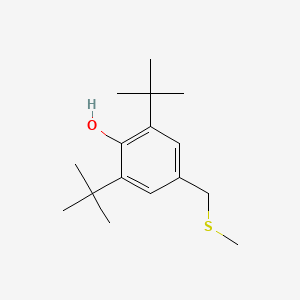
![methyl 2,4-dimethyl-5-[(E)-(pyridin-3-ylimino)methyl]-1H-pyrrole-3-carboxylate](/img/structure/B13833365.png)
